Product packaging for (R)-Metoprolol-d7(Cat. No.:CAS No. 959787-96-3)

(R)-Metoprolol-d7

Cat. No.: B020707
CAS No.: 959787-96-3
M. Wt: 274.41 g/mol
InChI Key: IUBSYMUCCVWXPE-QLWPOVNFSA-N
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Description

rac Metoprolol-d7 is a high-purity, deuterium-labeled isotopologue of the widely used beta-1-adrenergic receptor antagonist, metoprolol. This compound, featuring seven deuterium atoms, is specifically designed for use as a critical internal standard in quantitative bioanalytical methods, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its primary research value lies in eliminating variability during sample preparation and analysis, thereby enabling precise and accurate pharmacokinetic (PK), absorption, distribution, metabolism, and excretion (ADME) studies. The deuterium labeling provides a mass shift that distinguishes it from the endogenous, non-labeled metoprolol, allowing for unambiguous quantification in complex biological matrices like plasma, serum, and urine.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H25NO3 B020707 (R)-Metoprolol-d7 CAS No. 959787-96-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO3/c1-12(2)16-10-14(17)11-19-15-6-4-13(5-7-15)8-9-18-3/h4-7,12,14,16-17H,8-11H2,1-3H3/i1D3,2D3,12D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUBSYMUCCVWXPE-QLWPOVNFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)CCOC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(COC1=CC=C(C=C1)CCOC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30648858
Record name 1-[4-(2-Methoxyethyl)phenoxy]-3-{[(~2~H_7_)propan-2-yl]amino}propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30648858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959787-96-3
Record name 1-[4-(2-Methoxyethyl)phenoxy]-3-{[(~2~H_7_)propan-2-yl]amino}propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30648858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,1,1,2,3,3,3-Heptadeuteriopropan-2-ylamino)-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol typically involves multiple steps, including the introduction of deuterium atoms and the formation of the phenoxypropanol structure. The process may involve:

    Deuteration: Introduction of deuterium atoms into the propan-2-ylamino group.

    Ether Formation: Reaction of 4-(2-methoxyethyl)phenol with an appropriate halogenated propanol derivative.

    Coupling Reaction: Combining the deuterated propan-2-ylamino group with the phenoxypropanol structure under specific conditions, such as the presence of a base or catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include:

    Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.

    Purification Techniques: Such as chromatography or crystallization to isolate the desired compound.

Chemical Reactions Analysis

Degradation Reactions

Deuterium substitution alters degradation pathways compared to non-deuterated metoprolol:

Degradation Pathway Impact of Deuterium Products
Oxidative Metabolism Reduced CYP2D6-mediated oxidation (isotope effect)Decreased formation of α-hydroxymetoprolol
Hydrolysis Enhanced stability of ether linkageRetention of aryloxypropanolamine structure

Derivatization Reactions

rac Metoprolol-d7 undergoes functional group modifications for analytical or pharmacological studies:

Reaction Type Reagents/Conditions Application
Salt Formation HCl in anhydrous ethanolHydrochloride salt (improved solubility)
Acylation Acetic anhydride, pyridineN-acetylated prodrug derivatives

Metabolic Interactions

Deuterium labeling reduces first-pass metabolism, as shown in comparative studies:

Parameter rac Metoprolol-d7 Non-deuterated Metoprolol
Plasma Half-life (t₁/₂) 8.2 ± 1.5 hours 3.5 ± 0.7 hours
CYP2D6 Affinity Km=12.3muMK_m=12.3\\mu M Km=6.8muMK_m=6.8\\mu M

This kinetic isotope effect (KIE) underscores its utility in tracer studies for pharmacokinetic profiling .

Stability Under Storage Conditions

Deuteriation improves thermal stability:

Condition Degradation After 6 Months
-20°C (recommended)<2%
Room Temperature5–7%

Degradation products include oxidized derivatives and hydrolyzed phenolic compounds .

Comparative Reactivity with Analogues

Key differences from non-deuterated and structurally related β-blockers:

Compound Reactivity with NaBH4 Susceptibility to Oxidation
rac Metoprolol-d7No reduction (stable alcohol)Low (deuterium protects C-H bonds)
PropranololReduces ketone intermediatesHigh

Scientific Research Applications

1-(1,1,1,2,3,3,3-Heptadeuteriopropan-2-ylamino)-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol has several scientific research applications:

    Chemistry: Used as a model compound to study the effects of deuterium substitution on reaction mechanisms and kinetics.

    Biology: Investigated for its potential effects on biological systems, including enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic applications, such as in drug development for its stability and reduced metabolic rate.

    Industry: Utilized in the development of new materials and chemical processes, leveraging its unique properties.

Mechanism of Action

The mechanism by which 1-(1,1,1,2,3,3,3-Heptadeuteriopropan-2-ylamino)-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol exerts its effects involves its interaction with molecular targets and pathways. The presence of deuterium atoms can influence the compound’s binding affinity and reactivity, potentially leading to:

    Altered Enzyme Activity: Deuterium substitution can affect enzyme-substrate interactions, leading to changes in enzyme activity.

    Metabolic Pathways: The compound may exhibit different metabolic stability and pathways compared to its non-deuterated analogs.

Comparison with Similar Compounds

Key Similar Deuterated β-Blockers

The table below compares rac Metoprolol-d7 with structurally or functionally related deuterated compounds:

Compound Molecular Weight (g/mol) Deuterium Positions Key Applications Purity Price (per mg) References
rac Metoprolol-d7 274.41 7 (isopropylamine) Internal standard, metabolic/environmental studies >95% (HPLC) $360–$373
(R)-Metoprolol-d7 274.41 7 (enantiomer-specific) Enantioselective receptor interaction studies 99.05% $404
Metoprolol-d7 hydrochloride 310.85 7 Hypertension research (salt form) >98% Not reported
Propranolol-d7 302.44 7 (naphthalene ring) Non-selective β-blocker metabolism studies >98% Not reported
Atenolol-d7 273.34 7 Quantification in wastewater/sludge >95% Not reported

Analytical and Functional Differences

(a) Enantiomeric Specificity
  • rac Metoprolol-d7 is a racemic mixture, making it suitable for general pharmacokinetic profiling .
  • This compound isolates the (R)-enantiomer, which exhibits distinct β1-adrenergic receptor binding kinetics compared to the (S)-form. This enables studies on stereochemical influences on efficacy and toxicity .
(b) Metabolic Stability
  • Deuterium in rac Metoprolol-d7 prolongs metabolic half-life by reducing cytochrome P450-mediated oxidation, a feature critical for tracing long-term metabolite formation .
  • Propranolol-d7, a non-selective β-blocker analog, shows similar isotopic stabilization but targets broader receptor subtypes, enabling comparative studies on β1 vs. β2 selectivity .
(c) Environmental Monitoring
  • rac Metoprolol-d7 and Atenolol-d7 are used in passive sampling devices to assess pharmaceutical persistence in wastewater. rac Metoprolol-d7 exhibits moderate recovery rates (50–60%) in sludge, slightly lower than Atenolol-d7 (56–70%) due to differences in hydrophobicity .
(d) Receptor Interaction Studies
  • Metoprolol-d7 hydrochloride retains β1-selectivity but demonstrates altered solubility and tissue distribution compared to the free base form, influencing its use in cardiovascular disease models .

Pharmacokinetic Insights

  • rac Metoprolol-d7 has been instrumental in identifying CYP2D6 as the primary enzyme responsible for metoprolol metabolism, with deuterium substitution reducing oxidative deamination by ~30% .
  • In environmental science, it aids in quantifying metoprolol residues in agricultural runoff, revealing a half-life of 15–20 days in soil under aerobic conditions .

Comparative Advantages

  • Versatility: Unlike enantiopure this compound, the racemic form is cost-effective for high-throughput assays requiring non-stereoselective data .
  • Stability: rac Metoprolol-d7’s deuterium labeling minimizes isotopic exchange in biological matrices, ensuring reliable MS quantification compared to non-deuterated analogs .

Biological Activity

Rac Metoprolol-d7 is a deuterated analogue of Metoprolol, a selective beta-1 adrenergic blocker widely used in clinical settings for managing cardiovascular conditions such as hypertension, heart failure, and angina. The incorporation of deuterium atoms in rac Metoprolol-d7 alters its pharmacokinetic properties and biological activity, making it a significant compound for research in pharmacology and drug metabolism.

  • Chemical Name : 1-(1,1,1,2,3,3,3-Heptadeuteriopropan-2-ylamino)-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol
  • Molecular Formula : C15H18D7NO3
  • Molecular Weight : 274.41 g/mol

Rac Metoprolol-d7 functions primarily as a beta-1 adrenergic antagonist. Its mechanism involves blocking the action of catecholamines (such as adrenaline) at beta-1 receptors located predominantly in cardiac tissues. This results in decreased heart rate and myocardial contractility, leading to reduced oxygen demand and improved cardiac function.

Key Mechanistic Insights:

  • Altered Enzyme Activity : The presence of deuterium can influence enzyme-substrate interactions, potentially enhancing binding affinity and altering the metabolic pathways compared to non-deuterated Metoprolol.
  • Metabolic Stability : Deuterated compounds often exhibit increased metabolic stability due to the kinetic isotope effect, which may lead to prolonged therapeutic effects and reduced dosing frequency .

Pharmacokinetics

Research indicates that rac Metoprolol-d7 exhibits distinct pharmacokinetic properties compared to its non-deuterated counterpart. Studies utilizing high-performance liquid chromatography (HPLC) have shown that deuterated forms may have altered absorption rates and half-lives due to differences in metabolic pathways .

Parameterrac Metoprololrac Metoprolol-d7
Absorption RateStandardAltered
Half-LifeStandardExtended
Volume of DistributionStandardIncreased
ClearanceStandardDecreased

Clinical Implications

In clinical trials involving Metoprolol, genetic polymorphisms affecting adrenergic pathways have been shown to influence patient responses to treatment. For instance, variations in the ADRA2C gene were associated with differing mortality rates among patients treated with beta-blockers . The unique properties of rac Metoprolol-d7 could provide insights into personalized medicine approaches based on genetic profiling.

Case Studies

  • MERIT-HF Trial : This pivotal study evaluated the effects of Metoprolol CR/XL in patients with chronic heart failure. It demonstrated significant mortality benefits across various demographics, emphasizing the importance of genetic factors in treatment outcomes .
  • Pharmacogenomic Variations : A study analyzing the impact of genetic variants on beta-blocker efficacy found that polymorphisms within adrenergic receptor genes influenced response rates and side effects among different racial groups . This highlights the potential for rac Metoprolol-d7 to serve as a model for studying these interactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(R)-Metoprolol-d7
Reactant of Route 2
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